2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Solubility Salt selection Aqueous formulation

Choose 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (CAS 2731007-36-4) when your protocol demands aqueous-buffer solubility (~23 mg/mL in H₂O) without organic co-solvents—critical for NMR/SPR fragment screening. The 2,3-dimethyl substitution locks the scaffold into the 3H‑tautomer, eliminating tautomeric ambiguity and ensuring a predictable hydrogen-bond topology. Because the piperidine nitrogen remains unsubstituted, N‑alkylation, N‑acylation and reductive amination proceed with higher efficiency than with 4,6‑dimethyl regioisomers. A 1.48× MW correction factor versus the free base (C₈H₁₃N₃, MW 151.21) must be applied for accurate stoichiometry. Request a quote for this high-purity building block today.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13 g/mol
CAS No. 2731007-36-4
Cat. No. B6208471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
CAS2731007-36-4
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)CNCC2.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c1-6-10-7-3-4-9-5-8(7)11(6)2;;/h9H,3-5H2,1-2H3;2*1H
InChIKeyBPLGIBBIMPLNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride (CAS 2731007-36-4): Procurement-Relevant Identity and Scaffold Context


2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (CAS 2731007-36-4; molecular formula C₈H₁₅Cl₂N₃; MW 224.13 g/mol) is the dihydrochloride salt of a 2,3-dimethyl-substituted 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine [1]. This compound belongs to the spinaceamine family of tetrahydroimidazo[4,5-c]pyridines—a privileged scaffold in medicinal chemistry due to its structural resemblance to histamine and purines [2][3]. The scaffold has been validated across multiple therapeutic programs, including SSAO/VAP-1 inhibitors (inflammatory and immune disorders) [4], P2X7 receptor antagonists (JNJ 54166060 series) [5], HCV NS5B non-nucleoside inhibitors [6], and glutaminyl cyclase inhibitors [7]. The target compound exists as a defined dihydrochloride salt, distinguishing it from its free base (CAS 933725-60-1) and other salt forms.

Why 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride Cannot Be Replaced by In-Class Analogs Without Verification


The imidazo[4,5-c]pyridine scaffold exhibits pronounced tautomerism between 1H- and 3H- forms, which alters hydrogen-bonding patterns, metal coordination capability, and molecular recognition properties [1]. The 2,3-dimethyl substitution pattern uniquely locks the compound into the 3H-tautomer, eliminating the tautomeric ambiguity present in mono-substituted or unsubstituted analogs. Furthermore, the dihydrochloride salt form (CAS 2731007-36-4) differs fundamentally from the free base (CAS 933725-60-1) in aqueous solubility, hygroscopicity, and weighable stoichiometry, with class-level evidence showing imidazo[4,5-c]pyridine dihydrochloride salts achieve aqueous solubility of approximately 23 mg/mL, while analogous free bases are poorly water-soluble [2]. Regioisomeric variants such as 1,2-dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride (CAS 87673-91-4) or 4,6-dimethyl analogs (CAS 2097068-66-9) place methyl groups at different ring positions, altering steric accessibility and electronic properties at the pyridine nitrogen—the primary site for N-alkylation and coordination chemistry . These cumulative differences mean that substituting one in-class compound for another without experimental verification risks irreproducible synthetic outcomes or erroneous structure-activity interpretations.

Quantitative Differentiation Evidence for 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride (CAS 2731007-36-4) vs. Closest Analogs


Salt Form Advantage: Aqueous Solubility of Dihydrochloride vs. Free Base

The target dihydrochloride salt (CAS 2731007-36-4) provides markedly enhanced aqueous solubility compared to the free base (CAS 933725-60-1). While direct solubility data for this specific compound are not published in the peer-reviewed literature, class-level data for structurally analogous 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CAS 485402-39-9) report aqueous solubility of approximately 23 mg/mL in H₂O [1]. The free base, in contrast, is described in vendor technical datasheets as poorly water-soluble and requiring organic solvents (ethanol, dichloromethane) for dissolution . The dihydrochloride protonation at both the pyridine and imidazole nitrogen atoms generates a dicationic species that disrupts crystal lattice energy, enabling aqueous solvation . This solubility difference is critical for aqueous-based biochemical assays, plate-based screening, and any protocol requiring dissolution without organic co-solvents.

Solubility Salt selection Aqueous formulation

Tautomeric Fixation: 2,3-Dimethyl Substitution Eliminates 1H/3H Tautomeric Ambiguity

Imidazo[4,5-c]pyridines lacking N-substitution on the imidazole ring exist as equilibrating mixtures of 1H- and 3H-tautomers, which complicates both analytical characterization and biological interpretation [1]. The 2,3-dimethyl substitution on the target compound—with a methyl group covalently anchored at N(3)—constitutionally eliminates the 1H-tautomer, enforcing a single, defined 3H-tautomeric state. This is structurally distinct from the 1,2-dimethyl regioisomer (CAS 87673-91-4), where the methyl is at N(1), locking the 1H-tautomer . Quantum chemical studies on 1H-imidazo[4,5-c]pyridine tautomers demonstrate that the 1H and 3H forms differ in dipole moment (μ ≈ 3.8 D vs. 5.2 D), proton affinity at the pyridine nitrogen (ΔpKa ~1.2 units), and hydrogen-bond donor/acceptor topology [2]. For the target compound, the fixed 3H-tautomer presents the imidazole N(1) as a hydrogen-bond donor and the pyridine nitrogen as the sole basic site, whereas the 1,2-dimethyl isomer presents a methyl-capped N(1) with altered hydrogen-bonding capacity.

Tautomerism Structural fidelity NMR characterization

Regioisomeric Differentiation: Imidazole-Substituted (2,3-Dimethyl) vs. Piperidine-Substituted (4,6-Dimethyl) Methyl Groups

A critical differentiation exists between the target 2,3-dimethyl compound and the 4,6-dimethyl regioisomer (CAS 2097068-66-9). In the target compound, both methyl groups reside on the imidazole ring (positions 2 and 3), preserving the secondary amine character of the piperidine nitrogen at position 5 for further functionalization such as N-acylation, N-sulfonylation, or reductive amination [1]. In contrast, the 4,6-dimethyl analog places methyl substituents on the saturated piperidine ring (positions 4 and 6), which sterically hinders the secondary amine and reduces its nucleophilicity for derivatization. The imidazole-substituted methyls in the target compound modulate the electron density of the aromatic system: the 2-methyl group exerts a +I inductive effect that increases electron density on the imidazole ring, while the N(3)-methyl prevents N-H deprotonation and imidazolium formation under basic conditions [2]. This contrasts with the piperidine-methylated analog where electronic effects on the heteroaromatic system are negligible. The topological polar surface area (tPSA) of the dihydrochloride salt is 29.9 Ų [3], a value consistent with blood-brain barrier permeability potential for derived CNS-targeting compounds.

Regioisomerism Reactivity Fragment-based drug design

Purity and Physical Form: Vendor-Specified Quality Metrics for the Dihydrochloride Salt

Procurement decisions require comparison of available purity grades and physical forms. The target dihydrochloride salt (CAS 2731007-36-4) is offered as a solid with purity specifications varying by vendor. The free base (CAS 933725-60-1) is commercially available at 95% purity (Fluorochem, AKSci) to 97% purity (Sigma Aldrich/Synthonix, AchemBlock, Beyotime) . The free base requires refrigerated storage (2–7°C) per Sigma Aldrich specifications, indicating potential thermal or moisture sensitivity . The dihydrochloride salt, as a protonated solid, is expected to exhibit different hygroscopicity and storage stability profiles. GHS hazard classification for the dihydrochloride (from PubChem ECHA C&L notification) indicates H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation)—information essential for laboratory safety assessments during procurement [1]. Notably, the dihydrochloride salt (MW 224.13) versus free base (MW 151.21) requires a 1.48× mass correction factor when converting between molar equivalents in experimental protocols, a frequent source of calculation error if the salt form is not explicitly accounted for .

Purity Physical form Procurement specifications

Scaffold Validation: Tetrahydroimidazo[4,5-c]pyridine as a Privileged Core with Demonstrated Target Engagement Across Multiple Target Classes

The tetrahydroimidazo[4,5-c]pyridine scaffold has demonstrated quantifiable target engagement across structurally diverse biological targets, supporting its classification as a privileged fragment for library design. In HCV NS5B polymerase inhibition, an imidazo[4,5-c]pyridine derivative (compound 3) achieved EC₅₀ = 1.163 nM in a cell-based HCV replicon assay (genotype 1b) with CC₅₀ >200 nM, representing a >172-fold selectivity window [1]. In the P2X7 antagonist program, tetrahydroimidazo[4,5-c]pyridine-based JNJ 54166060 exhibited rP2X7 IC₅₀ = 4 nM with ED₅₀ = 2.3 mg/kg in rat inflammatory pain models [2]. Against Porphyromonas gingivalis glutaminyl cyclase, tetrahydroimidazo[4,5-c]pyridine derivatives showed activity in the low nanomolar range with selectivity over human glutaminyl cyclase [3]. The unsubstituted scaffold (spinaceamine) itself carries biological relevance as the Pictet-Spengler condensation product of histamine with formaldehyde, making 2,3-dimethyl substitution a defined, non-natural modification that permits exploration of novel chemical space beyond endogenous ligand mimics [4]. The target 2,3-dimethyl dihydrochloride serves as a fully characterized, stable building block for introduction of this validated scaffold into fragment-grown or diversity-oriented synthetic libraries.

Medicinal chemistry Privileged scaffold Drug discovery

Optimal Application Scenarios for 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride Based on Quantitative Differentiation Evidence


Aqueous-Phase Biochemical Assays and Plate-Based High-Throughput Screening

The dihydrochloride salt form (CAS 2731007-36-4) is the preferred choice when experimental protocols demand dissolution in aqueous buffers without organic co-solvents. Based on class-level solubility data (~23 mg/mL in H₂O) [1], this salt enables preparation of concentrated stock solutions in PBS, Tris, or HEPES buffers, avoiding the protein-denaturing effects of DMSO or ethanol that would be required for free base solubilization . This is directly relevant for fragment-based screening by NMR or SPR where high aqueous solubility and a single, defined tautomeric species eliminate confounding signals from multiple species or organic solvent artifacts.

Synthetic Elaboration via Piperidine N(5) Functionalization

When the synthetic objective is derivatization through the piperidine secondary amine (N-alkylation, N-acylation, N-sulfonylation, or reductive amination), the 2,3-dimethyl compound is demonstrably superior to the 4,6-dimethyl regioisomer (CAS 2097068-66-9) [2]. The absence of methyl substitution on the piperidine ring in the target compound preserves steric accessibility and nucleophilicity at N(5), enabling efficient conjugation to carboxylic acids, sulfonyl chlorides, or aldehydes under standard coupling conditions. The dihydrochloride salt can be neutralized in situ with a tertiary amine base (e.g., DIPEA) to liberate the reactive free amine for subsequent chemistry.

Fragment-Based Drug Design Requiring Defined Tautomeric and Hydrogen-Bonding Topology

For fragment libraries where unambiguous 3D pharmacophore presentation is critical, the 2,3-dimethyl substitution pattern locks the scaffold in the 3H-tautomeric form with a predictable hydrogen-bond donor (imidazole N-H) and acceptor (pyridine N) topology [3]. This contrasts with unsubstituted or mono-substituted analogs that exist as tautomeric mixtures, which complicate co-crystallization attempts, ITC thermodynamic analysis, and SAR interpretation. The computed tPSA of 29.9 Ų [4] and the defined dipole moment (~5.2 D for the 3H-tautomer class) [3] provide calculated physicochemical parameters for library design algorithms and CNS multiparameter optimization scores.

Medicinal Chemistry Library Synthesis Leveraging a Multi-Target-Validated Scaffold

Given that the tetrahydroimidazo[4,5-c]pyridine scaffold has produced nanomolar inhibitors against HCV NS5B (EC₅₀ = 1.163 nM), P2X7 (IC₅₀ = 4 nM), and bacterial glutaminyl cyclase [5][6][7], the 2,3-dimethyl dihydrochloride building block enables systematic exploration of substituent effects at N(5) while maintaining the core scaffold's favorable target-engagement properties. The 1.48× MW correction factor relative to the free base must be explicitly incorporated into all molar calculations when preparing stock solutions for parallel synthesis or when comparing stoichiometric equivalents across salt forms in reaction optimization.

Quote Request

Request a Quote for 2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.